3-(2-aminoethyl)-5-(pyridin-3-ylmethylidene)-1,3-thiazolidine-2,4-dione
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Overview
Description
3-(2-aminoethyl)-5-(pyridin-3-ylmethylidene)-1,3-thiazolidine-2,4-dione is a heterocyclic compound that features a thiazolidine ring fused with a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-aminoethyl)-5-(pyridin-3-ylmethylidene)-1,3-thiazolidine-2,4-dione typically involves the condensation of 2-aminopyridine with an appropriate thiazolidine-2,4-dione derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-(2-aminoethyl)-5-(pyridin-3-ylmethylidene)-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or pyridine moieties, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents like bromoethane in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-(2-aminoethyl)-5-(pyridin-3-ylmethylidene)-1,3-thiazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-aminoethyl)-5-(pyridin-3-ylmethylidene)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-aminoethyl)-5-(pyridin-2-ylmethylidene)-1,3-thiazolidine-2,4-dione
- 3-(2-aminoethyl)-5-(pyridin-4-ylmethylidene)-1,3-thiazolidine-2,4-dione
Uniqueness
3-(2-aminoethyl)-5-(pyridin-3-ylmethylidene)-1,3-thiazolidine-2,4-dione is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
Properties
Molecular Formula |
C11H11N3O2S |
---|---|
Molecular Weight |
249.29 g/mol |
IUPAC Name |
3-(2-aminoethyl)-5-(pyridin-3-ylmethylidene)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C11H11N3O2S/c12-3-5-14-10(15)9(17-11(14)16)6-8-2-1-4-13-7-8/h1-2,4,6-7H,3,5,12H2 |
InChI Key |
QLRQPVDPLMBXJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C=C2C(=O)N(C(=O)S2)CCN |
Origin of Product |
United States |
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